molecular formula C22H33NO4S B2530686 (E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 2035021-54-4

(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2530686
CAS RN: 2035021-54-4
M. Wt: 407.57
InChI Key: TVJJZYKSRLODSD-ZHACJKMWSA-N
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Description

The compound "(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" is a chemical entity that appears to be a derivative of piperidinyl enone structures. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds which can be used to infer some information about the compound .

Synthesis Analysis

The synthesis of related piperidinyl enone derivatives has been explored in the literature. For instance, the paper titled "NMR Characteristics and Conformational Analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl) prop-2-en-1-one Derivatives" discusses the design and synthesis of a new series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives . Although the specific synthesis details of the compound are not provided, the methodologies used for similar compounds typically involve multi-step synthetic routes that may include the formation of the piperidine ring, introduction of the enone moiety, and subsequent functionalization with various substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the paper "Vibrational spectroscopy (FT-IR, FT-Raman and UV) studies of E-[1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate] using DFT method" provides insights into the geometrical structure, vibrational frequencies, and bonding features of a similar piperidinyl enone compound . These studies are typically conducted using density functional theory (DFT) and can provide information on the electronic structure, such as HOMO and LUMO energies, which are indicative of the molecule's reactivity and stability.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinyl enone derivatives can be diverse, depending on their specific structure. The paper discussing vibrational spectroscopy provides some insights into the properties of a related compound, such as its dipole moment and hyperpolarizability, which are related to the compound's polarity and non-linear optical properties, respectively . Additionally, solvent effects on the compound's properties can be significant, as indicated by the use of the polarized continuum model in the study. These properties are crucial for understanding the behavior of the compound in different environments and can affect its potential applications in fields like materials science or pharmaceuticals.

Scientific Research Applications

Applications in Synthesis and Biological Activities

Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and derivatives, offering pathways to diverse N-heterocycles like piperidines and pyrrolidines, which are core structures in many natural products and therapeutics. The methodologies involving sulfinimines have been extensively reviewed, highlighting their significance in asymmetric synthesis (Philip et al., 2020).

Biological Potential of Piper Species
The Piper genus, encompassing a wide variety of species utilized in traditional medicine, has been studied for its essential oils' biological activities. These activities include antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects against various cancer cell lines, underlining the potential for Piper species in developing new therapeutic agents (da Silva et al., 2017).

Environmental Fate of Fuel Additives
Studies on the environmental behavior and fate of ether oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) in soil and groundwater have identified microbial pathways capable of degrading these substances. The reviews summarize knowledge on aerobic and anaerobic biodegradation mechanisms, contributing to understanding the environmental impact of fuel oxygenates and their breakdown products (Thornton et al., 2020).

Environmental and Synthetic Studies

Synthetic Routes and Environmental Impacts
Research into the synthesis and environmental fate of chemicals related to "(E)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" provides insights into potential applications and environmental considerations. For instance, studies on the degradation of MTBE highlight the challenges and mechanisms of removing such compounds from contaminated sites, emphasizing the need for effective bioremediation strategies (Schmidt et al., 2004).

properties

IUPAC Name

(E)-1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4S/c1-22(2,3)28-15-17-9-7-8-12-23(17)20(24)11-10-16-13-18(25-4)21(27-6)19(14-16)26-5/h10-11,13-14,17H,7-9,12,15H2,1-6H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJZYKSRLODSD-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SCC1CCCCN1C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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